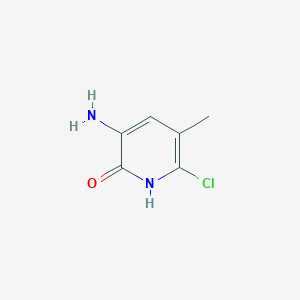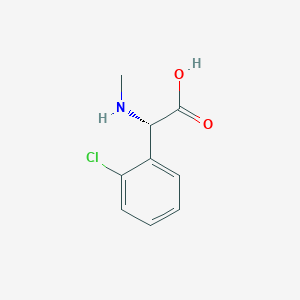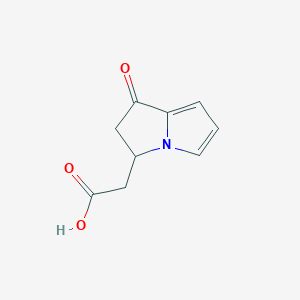
Sodium trichloroacetate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trichloroacetate trihydrate is a chemical compound with the formula CCl3CO2Na·3H2O. It is a derivative of trichloroacetic acid and is known for its use in various chemical and industrial applications. The compound appears as a white crystalline solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium trichloroacetate trihydrate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate. The reaction is as follows:
CCl3COOH+NaOH→CCl3COONa+H2O
The resulting sodium trichloroacetate is then crystallized from an aqueous solution to obtain the trihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization of trichloroacetic acid with sodium hydroxide. The process is carried out in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified and crystallized to achieve the desired trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Sodium trichloroacetate trihydrate undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation to produce trichloromethyl anion, which is a strong nucleophile.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of dimethylformamide (DMF) and aldehydes, leading to the formation of trichloromethyl carbinols.
Substitution: this compound can react with aldehydes, ketones, and acyl halides under basic conditions to introduce the trichloromethyl group.
Major Products Formed
Trichloromethyl Carbinols: Formed from the reaction with aldehydes.
Substituted Carbonyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Sodium trichloroacetate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing the trichloromethyl group into organic molecules.
Biology: The compound is employed in transcript mapping to increase sensitivity and precision.
Medicine: It has been studied for its potential use in various biochemical assays.
Industry: this compound is used in the textile industry as an acid-binding reagent during the dyeing process.
Mechanism of Action
The primary mechanism of action of sodium trichloroacetate trihydrate involves the generation of trichloromethyl anion through decarboxylation. This anion is a strong nucleophile that can attack various carbonyl functional groups, leading to the formation of new chemical bonds. The molecular targets include aldehydes, ketones, and acyl halides, which are transformed into trichloromethyl-substituted products.
Comparison with Similar Compounds
Similar Compounds
- Sodium trifluoroacetate
- Sodium chloroacetate
- Sodium acetate
Uniqueness
Sodium trichloroacetate trihydrate is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a weaker base compared to sodium acetate. This property allows it to participate in specific nucleophilic substitution reactions that are not as readily achievable with other similar compounds.
Properties
Molecular Formula |
C2H6Cl3NaO5 |
|---|---|
Molecular Weight |
239.41 g/mol |
IUPAC Name |
sodium;2,2,2-trichloroacetate;trihydrate |
InChI |
InChI=1S/C2HCl3O2.Na.3H2O/c3-2(4,5)1(6)7;;;;/h(H,6,7);;3*1H2/q;+1;;;/p-1 |
InChI Key |
OGGAUQRIKULKOG-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
